molecular formula C8H8ClN5 B275687 N-[(3-chlorophenyl)methyl]-2H-tetrazol-5-amine

N-[(3-chlorophenyl)methyl]-2H-tetrazol-5-amine

Cat. No.: B275687
M. Wt: 209.63 g/mol
InChI Key: ULISKQZVGRTVTB-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-2H-tetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a 3-chlorophenyl group attached to the tetrazole ring, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C8H8ClN5

Molecular Weight

209.63 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2H-tetrazol-5-amine

InChI

InChI=1S/C8H8ClN5/c9-7-3-1-2-6(4-7)5-10-8-11-13-14-12-8/h1-4H,5H2,(H2,10,11,12,13,14)

InChI Key

ULISKQZVGRTVTB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)CNC2=NNN=N2

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC2=NNN=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-2H-tetrazol-5-amine typically involves the reaction of 3-chlorobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring. The reaction conditions usually require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-2H-tetrazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.

    Oxidation and Reduction: The tetrazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions with other unsaturated compounds, forming new heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include substituted tetrazoles, oxidized or reduced tetrazole derivatives, and various cycloadducts depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-2H-tetrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-2H-tetrazol-5-amine involves its interaction with specific molecular targets in biological systems. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The presence of the 3-chlorophenyl group enhances its binding affinity and specificity towards these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-chlorophenyl)methyl]-2H-tetrazol-5-amine is unique due to its specific combination of a tetrazole ring and a 3-chlorophenyl group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The tetrazole ring provides a versatile scaffold for chemical modifications, while the 3-chlorophenyl group enhances its interaction with biological targets.

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